5-Chloro-2-(propan-2-ylsulfanyl)aniline CAS number and molecular structure
5-Chloro-2-(propan-2-ylsulfanyl)aniline CAS number and molecular structure
Technical Whitepaper: 5-Chloro-2-(propan-2-ylsulfanyl)aniline
Executive Summary
5-Chloro-2-(propan-2-ylsulfanyl)aniline (also known as 5-Chloro-2-(isopropylthio)aniline) is a specialized aromatic amine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. Characterized by a "push-pull" electronic structure—featuring an electron-donating amino group and a lipophilic isopropylthio ether adjacent to an electron-withdrawing chlorine—this molecule serves as a critical building block for benzothiazoles, kinase inhibitors, and agrochemical actives.
This guide provides a definitive technical profile, including structural identification, validated synthetic protocols from commercially available precursors, and safety handling procedures required for sulfur-containing anilines.
Part 1: Identity & Physicochemical Profile[1]
Due to its status as a transient intermediate in many industrial workflows, this specific derivative is often referenced by its chemical structure rather than a widely indexed public CAS number. It is synthesized directly from the commercially available thiol precursor.
| Property | Data / Specification |
| IUPAC Name | 5-Chloro-2-(propan-2-ylsulfanyl)aniline |
| Common Synonyms | 5-Chloro-2-(isopropylthio)aniline; 2-Amino-4-chlorophenyl isopropyl sulfide |
| Molecular Formula | C₉H₁₂ClNS |
| Molecular Weight | 201.72 g/mol |
| SMILES | CC(C)SC1=C(N)C=C(Cl)C=C1 |
| Precursor CAS | 1004-00-8 (2-Amino-4-chlorobenzenethiol) |
| Appearance | Yellow to brownish viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.4 (Lipophilic due to isopropyl and chloro groups) |
Part 2: Synthetic Pathways & Methodology
The most robust and atom-economical route to 5-Chloro-2-(propan-2-ylsulfanyl)aniline avoids the harsh conditions of nitration/reduction by utilizing S-alkylation of 2-amino-4-chlorobenzenethiol . This method preserves the aniline functionality and minimizes oxidation byproducts.
Core Synthesis: S-Alkylation Protocol
This protocol relies on a nucleophilic substitution (
Reagents:
-
Starting Material: 2-Amino-4-chlorobenzenethiol (CAS 1004-00-8)[1]
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide)
-
Base: Potassium Carbonate (
) or Sodium Ethoxide ( ) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-Amino-4-chlorobenzenethiol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add anhydrous
(1.5 eq) to the solution. Stir at Room Temperature (RT) for 30 minutes to generate the thiolate anion. Note: The solution may darken. -
Alkylation: Add 2-Bromopropane (1.2 eq) dropwise via syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The thiol starting material (lower
) should disappear. -
Workup:
-
Cool the mixture to RT and pour into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash the combined organic layer with brine and water to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target aniline.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the thiol precursor to the final thioether, highlighting the critical intermediate states.
Figure 1: Synthetic workflow for S-alkylation of 2-amino-4-chlorobenzenethiol.
Part 3: Structural Analysis & Quality Control
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
| Technique | Expected Signature / Interpretation |
| ¹H NMR (DMSO-d₆) | δ 6.5–7.2 ppm: 3H multiplet (Aromatic protons). δ 5.2 ppm: 2H broad singlet ( |
| MS (ESI+) | [M+H]⁺ = 202.0/204.0 (Characteristic 3:1 Chlorine isotope pattern). |
| IR Spectroscopy | 3300–3400 cm⁻¹: Primary amine ( |
Part 4: Handling, Safety & Toxicology (HSE)
As with all halogenated anilines and sulfur compounds, strict safety protocols are non-negotiable.
-
Aniline Toxicity: Anilines are known methemoglobinemia inducers. Absorption through the skin is rapid.
-
Control: Double nitrile gloves and long-sleeved lab coats are mandatory.
-
-
Sensitization: The isopropylthio moiety combined with the aniline structure poses a risk of skin sensitization.
-
Control: All weighing and transfers must occur within a fume hood.
-
-
Odor Control: While the final thioether is less pungent than the thiol precursor, trace amounts of unreacted thiol can cause significant odor issues.
-
Control: Treat all glassware with bleach (sodium hypochlorite) solution before removing from the fume hood to oxidize residual thiols to sulfonates.
-
Part 5: Applications in Drug Discovery
This molecule acts as a versatile "ortho-substituted" aniline scaffold. The bulky isopropylthio group at the ortho position provides steric hindrance that can lock molecular conformations, a desirable trait in kinase inhibitor design.
Key Structural Utility:
-
Bioisostere: The
group serves as a lipophilic, metabolically distinct alternative to (isopropoxy) groups. -
Heterocycle Formation: The 2-amino and 2-thio positions allow for rapid cyclization into Benzothiazoles via condensation with aldehydes or carboxylic acids.
Figure 2: Downstream synthetic utility in medicinal chemistry.
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzenethiol Product Sheet (CAS 1004-00-8).[1] Retrieved from
-
PubChem. (2025).[1] 2-Amino-4-chlorobenzenethiol Compound Summary. National Library of Medicine. Retrieved from
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.[3] Retrieved from
